molecular formula C10H16N2 B14393471 2-(Dimethylamino)octa-4,7-dienenitrile CAS No. 88471-80-1

2-(Dimethylamino)octa-4,7-dienenitrile

Cat. No.: B14393471
CAS No.: 88471-80-1
M. Wt: 164.25 g/mol
InChI Key: NZJDBONWEHAVKL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)octa-4,7-dienenitrile is an organic compound with the molecular formula C10H16N2 It features a dimethylamino group attached to an octadiene chain with a nitrile group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)octa-4,7-dienenitrile typically involves the reaction of an appropriate octadiene precursor with dimethylamine and a nitrile source. One common method involves the following steps:

    Preparation of the Octadiene Precursor: The octadiene precursor can be synthesized through a series of reactions starting from simpler alkenes or alkynes.

    Introduction of the Dimethylamino Group: The octadiene precursor is then reacted with dimethylamine under suitable conditions, often in the presence of a catalyst.

    Addition of the Nitrile Group: Finally, the nitrile group is introduced through a reaction with a nitrile source, such as cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)octa-4,7-dienenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or other amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield oxides or hydroxylated derivatives.

    Reduction: Reduction can produce primary or secondary amines.

    Substitution: Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)octa-4,7-dienenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)octa-4,7-dienenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)octa-4,7-dienal: Similar structure but with an aldehyde group instead of a nitrile group.

    2-(Dimethylamino)octa-4,7-dienol: Contains a hydroxyl group instead of a nitrile group.

    2-(Dimethylamino)octa-4,7-dienamine: Features an amine group instead of a nitrile group.

Uniqueness

2-(Dimethylamino)octa-4,7-dienenitrile is unique due to the presence of both a dimethylamino group and a nitrile group on an octadiene chain. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

88471-80-1

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-(dimethylamino)octa-4,7-dienenitrile

InChI

InChI=1S/C10H16N2/c1-4-5-6-7-8-10(9-11)12(2)3/h4,6-7,10H,1,5,8H2,2-3H3

InChI Key

NZJDBONWEHAVKL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CC=CCC=C)C#N

Origin of Product

United States

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